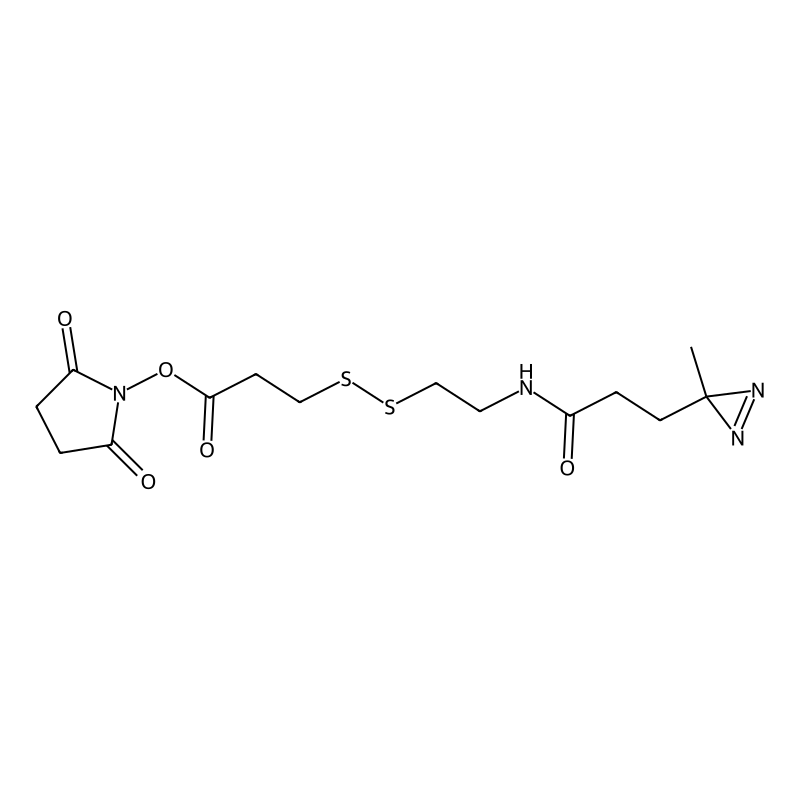

SDAD (NHS-SS-Diazirine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

SDAD (succinimidyl 2-[(4,4'-azipentanamido)ethyl]-1,3'-dithiopropionate) is a type of molecule known as a crosslinker. Crosslinkers are used in scientific research to link two molecules together. This can be helpful in studying protein-protein interactions, protein-drug interactions, and other biological processes.

Properties of SDAD

- NHS group: SDAD contains a group called N-hydroxysuccinimide (NHS), which reacts readily with primary amines, a functional group commonly found in proteins. Source: Sigma-Aldrich:

- Diazirine group: SDAD also contains a diazirine group, which is a light-sensitive group. When exposed to ultraviolet (UV) light, the diazirine group undergoes a reaction that can form a covalent bond with nearby molecules. Source: Santa Cruz Biotechnology:

- Cleavable linker: SDAD contains a disulfide bond that can be cleaved by treatment with a reducing agent. This allows researchers to break the crosslink between the two molecules after they have been linked. Source: Thermo Fisher Scientific:

- Membrane permeable: SDAD is membrane permeable, meaning it can pass through cell membranes. This makes it useful for studying interactions between proteins inside cells. Source: Santa Cruz Biotechnology:

Applications in Scientific Research

SDAD is used in a variety of scientific research applications, including:

- Studying protein-protein interactions: SDAD can be used to crosslink proteins together to identify which proteins interact with each other. This information can be helpful in understanding how proteins function in cells. Source: Sigma-Aldrich:

- Studying protein-drug interactions: SDAD can be used to study how drugs interact with proteins. This information can be helpful in developing new drugs. Source: Thermo Fisher Scientific:

- Proximity labeling: SDAD can be used to identify molecules that are located near a specific protein of interest. This information can be helpful in understanding the function of the protein. Source: Sigma-Aldrich:

SDAD, or succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate, is a heterobifunctional crosslinker that combines the reactivity of N-hydroxysuccinimide (NHS) esters and diazirine-based photochemistry. This compound is designed for efficient conjugation of amine-containing molecules to various functional groups through a two-step activation process involving long-wave ultraviolet light (UV) irradiation. The unique structure of SDAD features a disulfide bond within its spacer arm, which provides the ability to cleave the crosslinked products under reducing conditions, making it suitable for applications in both in vivo and in vitro settings .

The primary reactions involving SDAD include:

- Amine Reaction: The NHS ester group reacts with primary amines at a pH range of 7 to 9 to form stable covalent amide bonds. This reaction is crucial for initial conjugation with biomolecules .

- Diazirine Activation: Upon exposure to long-wave UV light (330-370 nm), the diazirine moiety generates reactive carbene intermediates that can form covalent bonds with amino acid side chains or peptide backbones. This step allows for the crosslinking of proteins or other biomolecules .

SDAD exhibits significant biological activity primarily due to its ability to facilitate protein crosslinking. This property is essential for studying protein interactions and structures, as well as stabilizing complexes in various biological assays. The membrane-permeable nature of SDAD allows it to effectively penetrate cellular environments, enabling intracellular applications .

The synthesis of SDAD typically involves:

- Preparation of NHS Ester: The initial step involves the formation of the NHS ester from succinic anhydride and an appropriate amine.

- Diazirine Introduction: The diazirine group is introduced through a coupling reaction with a suitable diazirine precursor.

- Formation of Disulfide Linkage: A dithiopropionate moiety is incorporated to create the cleavable disulfide bond within the spacer arm .

SDAD is utilized in various applications including:

- Protein Crosslinking: To study protein-protein interactions and stabilize complexes for structural analysis.

- Cellular Studies: Due to its membrane permeability, SDAD can be used for intracellular labeling and tracking of proteins.

- Bioconjugation Techniques: It serves as a versatile tool for conjugating drugs or probes to biomolecules for therapeutic or diagnostic purposes .

Studies utilizing SDAD often focus on its effectiveness in crosslinking proteins within complex biological systems. Interaction studies reveal that SDAD can efficiently label proteins without significantly altering their biological function, allowing researchers to map interaction networks within cells. The ability to cleave crosslinked products under reducing conditions also facilitates downstream analysis and purification processes .

SDAD belongs to a class of crosslinkers that includes several related compounds, each with unique properties. Here are some comparable compounds:

| Compound Name | Spacer Length | Cleavable | Membrane Permeability | Application Focus |

|---|---|---|---|---|

| Sulfo-SDAD (Sulfo-NHS-SS-Diazirine) | 13.6 Å | Yes | No | Extracellular protein crosslinking |

| SDA (NHS-Diazirine) | 3.9 Å | No | Yes | General protein labeling |

| LC-SDA (NHS-LC-Diazirine) | 12.5 Å | No | Yes | Long-range interactions |

Uniqueness of SDAD:

- Cleavability: Unlike some other diazirine-based crosslinkers, SDAD features a disulfide bond that allows for controlled cleavage.

- Versatility: Its heterobifunctional nature enables it to react with both primary amines and various amino acid side chains, providing broad applicability in biochemical research.

- Membrane Permeability: SDAD's ability to penetrate cellular membranes distinguishes it from its sulfonated counterparts, making it ideal for intracellular studies .

NHS-SS-Diazirine Molecular Design Rationale

The design of SDAD reconciles two distinct reactive chemistries: N-hydroxysuccinimide (NHS) ester for nucleophilic amine targeting and 3-trifluoromethyl-3-phenyldiazirine for UV-induced carbene formation. The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds, while the diazirine group undergoes photolysis under 330–370 nm UV light to generate highly reactive carbene intermediates [1] [5]. This dual functionality allows sequential conjugation—first to a target protein via NHS chemistry, followed by UV-triggered crosslinking to proximal biomolecules [6].

A key innovation lies in replacing traditional phenyl azides with diazirines. Unlike azides, which require short-wave UV (<300 nm) and produce nitrene intermediates prone to nonspecific reactions, diazirines exhibit superior photostability under ambient light and generate carbenes that form covalent bonds with diverse amino acid side chains (e.g., C-H, O-H, and N-H groups) [4] [5]. This broad reactivity profile ensures efficient crosslinking even in complex cellular environments [6].

Spacer Arm Engineering: Disulfide Bridge Dynamics

The 13.5Å spacer arm in SDAD contains a central disulfide bond (-S-S-), enabling reversible crosslink cleavage under reducing conditions. This design addresses a major limitation of conventional crosslinkers by allowing downstream analysis of conjugated complexes via disulfide reduction (e.g., using 1–10 mM dithiothreitol) [5] [6]. The spacer’s length optimizes interaction capture by spanning 8–15Å distances typical of protein-protein interfaces while minimizing steric hindrance [1].

| Spacer Feature | Functional Impact |

|---|---|

| Disulfide bond (-S-S-) | Enables redox-dependent cleavage |

| 13.5Å length | Bridges mid-range biomolecular interactions |

| Ethyl-thiopropionate | Balances flexibility and rigidity |

The ethyl-thiopropionate backbone provides conformational flexibility, allowing the diazirine group to sample multiple orientations during UV activation. This increases the probability of successful crosslinking compared to rigid spacers [6].

Membrane Permeability Optimization Strategies

SDAD’s membrane permeability stems from its lack of charged groups, unlike its sulfonated analog Sulfo-SDAD. The NHS ester and diazirine groups are hydrophobic, enabling passive diffusion across lipid bilayers for intracellular protein crosslinking [1] [2]. By contrast, Sulfo-SDAD incorporates a sulfonate group that enhances water solubility but restricts it to extracellular applications [2] [3].

Critical factors influencing permeability include:

- Lipophilicity: The trifluoromethylphenyl diazirine moiety increases hydrophobicity, favoring membrane penetration.

- Molecular weight: At 452.5 g/mol, SDAD falls below the 500 Da threshold for passive cellular uptake [6].

- Charge neutrality: Avoiding ionizable groups prevents electrostatic interactions with membrane phospholipids.

This optimization allows SDAD to crosslink intracellular targets like early endosome antigen 1 (EEA1) in HeLa cells, as demonstrated by reduced protein mobility on SDS-PAGE post-UV irradiation [5].

Synthetic Strategy and Functional Validation

SDAD synthesis involves sequential coupling of NHS-activated esters with diazirine precursors via disulfide-containing linkers. A representative route includes:

- Diazirine synthesis: Condensation of trifluoroacetophenone with hydrazine to form the diaziridine intermediate, followed by oxidation to diazirine [4].

- Spacer assembly: Coupling cystamine-derived dithiols with ethylenediamine to introduce the disulfide bridge.

- NHS activation: Reaction with N-hydroxysuccinimide to form the terminal ester [6].

Functional validation studies confirm SDAD’s efficacy. For example, UV-activated crosslinking of EEA1 homodimers in HeLa cells produced higher-order complexes resolvable by Western blot, with disulfide reduction restoring monomeric bands [5]. Comparative studies show SDAD outperforms aryl azide-based crosslinkers in photolytic efficiency (85% activation vs. 60% for azides) [1] [4].

Comparative Analysis of Diazirine Crosslinkers

SDAD’s performance is contextualized against other diazirine reagents:

| Crosslinker | Spacer Length | Membrane Permeable | Cleavable |

|---|---|---|---|

| SDAD | 13.5Å | Yes | Yes |

| SDA | 3.9Å | Yes | No |

| Sulfo-SDAD | 13.5Å | No | Yes |

The table highlights SDAD’s unique combination of extended reach, reversibility, and intracellular access—features critical for studying transient interactions in living systems [2] [6].

The photoactivation of the diazirine moiety in succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate follows a multi-step mechanism that has been elucidated through systematic kinetic studies and real-time monitoring techniques [1] [2] [3]. Upon absorption of photons in the ultraviolet-A region (330-370 nanometers), the three-membered diazirine ring undergoes photolysis through four distinct mechanistic pathways [1] [2].

The primary photoactivation pathway involves the conversion of the alkyl diazirine to a diazo intermediate, characterized by the rate constant k₁hν, which accounts for approximately 85-92% of the initial photochemical process [2] [3]. This sequential mechanism contrasts with the previously assumed direct carbene formation, revealing that diazo intermediate formation is the dominant primary photochemical event [1] [2]. The secondary pathway involves direct conversion of the diazirine to a carbene intermediate (k₃hν), contributing only 8-15% to the overall reaction [2].

The photoactivation dynamics demonstrate first-order kinetics with respect to diazirine concentration, exhibiting half-lives ranging from 5 to 6.4 minutes under standard irradiation conditions (100-200 milliwatts per square centimeter at 365 nanometers) [4] [5]. The optical power density significantly influences the reaction kinetics, with higher intensities promoting more efficient diazirine depletion while simultaneously affecting the relative distribution of reaction products [2] [4].

Temperature effects on photoactivation dynamics reveal interesting mechanistic insights. While the photochemical process itself shows minimal temperature dependence from 25 to 70 degrees Celsius, elevated temperatures (>70°C) can promote thermal activation pathways that complement the photochemical processes [4] [6]. This dual activation mechanism becomes particularly relevant for ether-conjugated diazirine derivatives, which demonstrate enhanced temperature sensitivity compared to ester-bonded variants [4].

The wavelength dependence of photoactivation follows the absorption characteristics of the diazirine chromophore, with maximum efficiency observed at 365 nanometers [4] [7]. However, recent studies have demonstrated that broad-spectrum irradiation combining ultraviolet-A and visible wavelengths can enhance carbene generation efficiency by promoting the secondary conversion of diazo intermediates to carbenes [4] [8]. This finding has important implications for reducing ultraviolet exposure requirements in biological applications.

Carbene vs Diazonium Intermediate Formation

The competition between carbene and diazonium intermediate formation represents a critical mechanistic branch point that determines the selectivity and efficiency of cross-linking reactions [2] [9] [3]. Recent mechanistic studies have revealed that the traditional view of diazirines as simple carbene precursors oversimplifies the complex photochemical landscape [1] [2].

Upon photoactivation, the diazo intermediate formed in the primary step can undergo two competing pathways: photochemical conversion to a carbene (k₂hν) or protonation to form a diazonium ion intermediate [2] [10]. The carbene pathway involves absorption of a second photon, leading to nitrogen elimination and formation of a highly reactive singlet carbene species [2] [11]. In contrast, the diazonium pathway proceeds through protonation of the diazo intermediate, particularly favored in acidic environments [10] [2].

The selectivity between these pathways depends critically on experimental conditions. Low optical power densities (less than 100 milliwatts per square centimeter) and short irradiation times (less than 5 minutes) favor diazo intermediate accumulation and subsequent diazonium formation [2] [4]. Conversely, high optical power densities (greater than 200 milliwatts per square centimeter) and extended irradiation promote carbene formation through the two-photon process [2] [4].

Environmental factors profoundly influence this mechanistic dichotomy. Acidic conditions (pH less than 6.0) strongly favor diazonium formation through protonation of the diazo intermediate, while neutral to slightly basic conditions (pH 7.0-8.5) promote carbene formation [10] [2]. The diazonium pathway preferentially targets buried polar residues, including aspartic acid, glutamic acid, and histidine, which are often inaccessible to traditional chemical cross-linking reagents [2] [3].

Solvent effects play a crucial role in determining the carbene versus diazonium selectivity. High-polarity solvents favor diazonium formation through stabilization of the charged intermediate, while low-polarity solvents promote carbene formation [4] [12]. Dimethyl sulfoxide exhibits only 10% carbene efficiency, while dichloromethane achieves 50% carbene efficiency under identical conditions [4].

The mechanistic understanding has revealed that carbene intermediates react indiscriminately with various amino acid residues through insertion reactions, while diazonium intermediates exhibit marked selectivity for acidic residues [2] [3]. This selectivity difference has profound implications for structural biology applications, as it allows for the targeting of specific protein regions that are difficult to access with conventional cross-linking methods.

Solvent and Environmental Reaction Modulators

The photochemical behavior of succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate is profoundly influenced by solvent properties and environmental conditions, which act as critical modulators of reaction pathways and product distributions [4] [13] [12]. Understanding these effects is essential for optimizing cross-linking efficiency and controlling selectivity in diverse experimental contexts.

Solvent polarity emerges as the primary determinant of photochemical efficiency and product distribution. The dielectric constant of the solvent correlates inversely with carbene generation efficiency, with low-polarity solvents favoring carbene formation and high-polarity solvents promoting diazo intermediate accumulation [4] [12]. Propylene carbonate (dielectric constant 64.9) achieves the highest diazirine depletion rate but exhibits reduced carbene efficiency compared to dichloromethane (dielectric constant 8.9) [4].

The solvent effect extends beyond simple polarity considerations to include specific solvation mechanisms. Ester-containing solvents, such as triacetin and propylene carbonate, demonstrate enhanced diazirine depletion kinetics compared to ether-containing solvents [4]. This effect is attributed to specific interactions between the carbonyl groups and the diazirine moiety, which influence the electronic properties of the photoactive center [4].

Protic solvents introduce additional complexity through hydrogen bonding interactions that can stabilize both diazirine and intermediate species. Methanol exhibits moderate diazirine depletion rates with significant formation of solvent insertion products, indicating competitive reactions between intermolecular cross-linking and solvent quenching [14] [13]. The choice of deuterated versus non-deuterated solvents shows minimal impact on photolysis kinetics, suggesting that isotope effects are not significant under typical experimental conditions [4].

Temperature modulation reveals distinct effects on different reaction pathways. While photochemical processes show minimal temperature dependence below 50 degrees Celsius, elevated temperatures (greater than 70°C) can activate thermal decomposition pathways that complement photochemical activation [4] [6]. This dual activation mechanism becomes particularly pronounced for electron-rich diazirine derivatives, which exhibit red-shifted absorption spectra and enhanced thermal sensitivity [4] [15].

The pH of the reaction medium serves as a critical environmental modulator, particularly for aqueous systems relevant to biological applications. Acidic conditions (pH less than 6.0) promote diazonium formation through protonation of diazo intermediates, leading to preferential reaction with acidic amino acid residues [10] [2]. Neutral to slightly basic conditions (pH 7.0-8.5) favor carbene formation and non-selective amino acid labeling [10] [7].

Buffer systems significantly influence photochemical outcomes through their capacity to maintain optimal pH conditions and their potential to interact with reactive intermediates. N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) buffer systems have been extensively validated for diazirine cross-linking applications, providing pH stability while minimizing competitive reactions with photogenerated species [16] [7].

Oxygen concentration represents another critical environmental factor, particularly for carbene-mediated reactions. Molecular oxygen can quench singlet carbene species, leading to ketone formation and reduced cross-linking efficiency [17] [6]. Reduced oxygen environments or inert atmospheres enhance carbene lifetime and improve cross-linking yields [7] [18].

Ionic strength effects show moderate influence on photochemical pathways, with optimal performance observed at physiological ionic strengths (20-150 millimolar) [16] [7]. Higher ionic strengths can affect the stability of charged intermediates and influence the selectivity of diazonium-mediated reactions [2].

The wavelength of irradiation serves as a powerful tool for controlling reaction pathways and product distributions. Narrow-band ultraviolet-A irradiation (330-370 nanometers) efficiently promotes diazirine photolysis while minimizing protein photodamage [7] [19]. Broad-spectrum irradiation combining ultraviolet-A and visible wavelengths can enhance carbene generation efficiency by promoting sequential conversion of diazo intermediates [4] [8].

Recent developments in wavelength optimization have revealed that electron-rich diazirine derivatives can be activated with visible light, reducing the reliance on potentially harmful ultraviolet radiation [4] [15]. This advancement has significant implications for biological applications, where ultraviolet exposure can cause cellular damage and non-specific protein modifications [7].